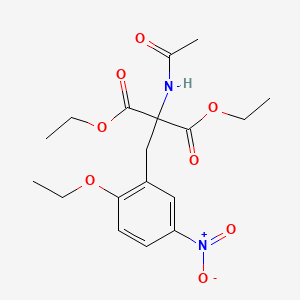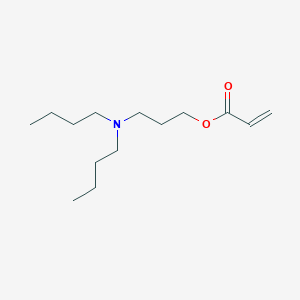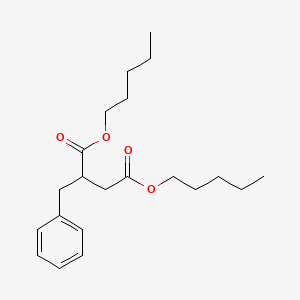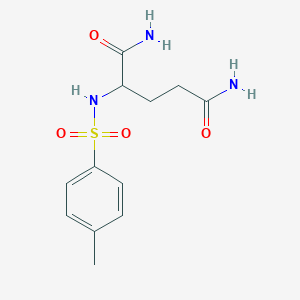
Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate is a complex organic compound with the molecular formula C18H24N2O8 It is known for its unique structure, which includes an acetylamino group, an ethoxy group, and a nitrobenzyl group attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the alkylation of diethyl malonate with 2-ethoxy-5-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to acetylation using acetic anhydride and a catalyst like pyridine to introduce the acetylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Reduced amine products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetylamino group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the additional functional groups.
Ethyl acetoacetate: Another ester with a similar backbone but different substituents.
Nitrobenzyl derivatives: Compounds with similar nitrobenzyl groups but different ester or amide functionalities.
Uniqueness
Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an acetylamino group and a nitrobenzyl group makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
6335-23-5 |
|---|---|
Fórmula molecular |
C18H24N2O8 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[(2-ethoxy-5-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C18H24N2O8/c1-5-26-15-9-8-14(20(24)25)10-13(15)11-18(19-12(4)21,16(22)27-6-2)17(23)28-7-3/h8-10H,5-7,11H2,1-4H3,(H,19,21) |
Clave InChI |
HZQMVDICLYLZHX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)

![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)





![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)



![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)

